

Application Notes and Protocols for Plinabulin-d1 in Cell Culture

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Compound of Interest

Compound Name: *Plinabulin-d1*

Cat. No.: *B15600244*

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Introduction

Plinabulin is a novel, small molecule that acts as a microtubule-destabilizing agent with a unique mechanism of action, setting it apart from other tubulin-targeting drugs like taxanes and vinca alkaloids.^{[1][2]} It binds to a distinct site on β -tubulin, leading to transient disruption of microtubule dynamics.^{[1][2]} This targeted action not only induces direct anti-mitotic effects in cancer cells but also stimulates an immune response.^[1] A key event following Plinabulin's interaction with microtubules is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).^{[1][2]} Activated GEF-H1 triggers downstream signaling pathways, including the RhoA pathway, which contributes to dendritic cell maturation and subsequent T-cell activation, creating a durable anti-cancer immune response.^{[1][2]} Plinabulin has also been shown to induce JNK-mediated apoptosis in cancer cells.^[3]

Plinabulin-d1 is a deuterated form of Plinabulin. Deuterium-labeled compounds are frequently utilized in research for pharmacokinetic and metabolic studies, serving as internal standards for analytical quantification. For in vitro cell culture applications, **Plinabulin-d1** is expected to exhibit biological activity analogous to its non-deuterated counterpart. These application notes provide a comprehensive guide for the utilization of **Plinabulin-d1** in cell culture experiments, based on the established data for Plinabulin.

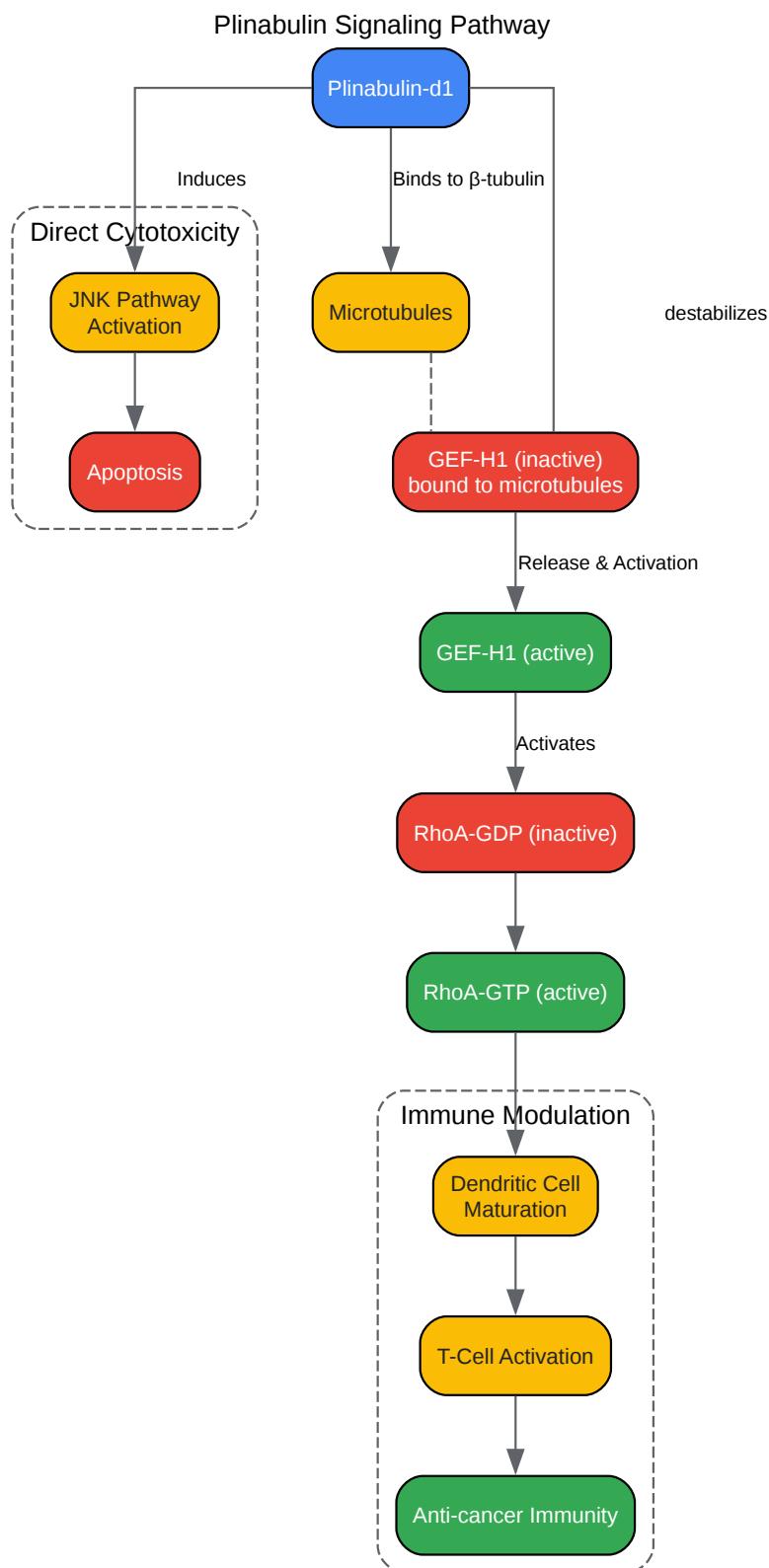
Data Presentation

The following table summarizes the effective concentrations of Plinabulin in various cancer cell lines, providing a valuable reference for designing cell culture experiments.

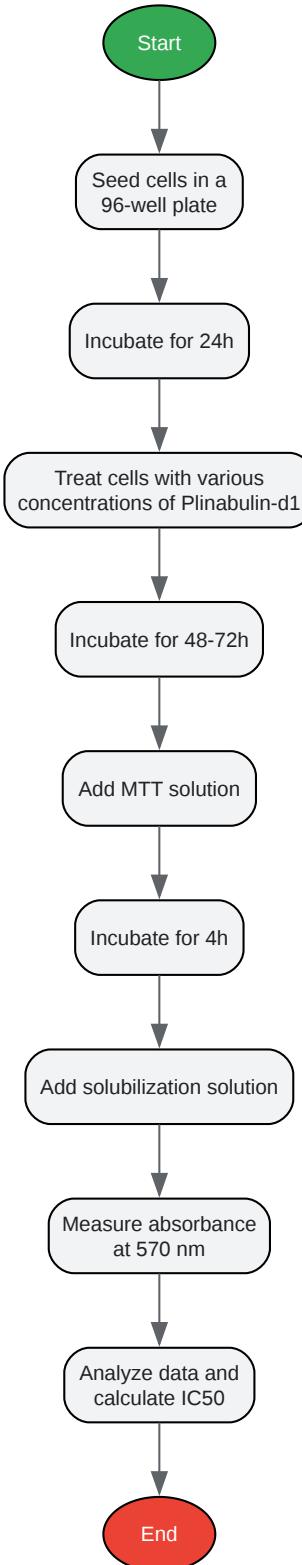
Cell Line	Cancer Type	Assay	Effective Concentration (IC50)	Reference
Multiple Myeloma (MM.1S, MM.1R, RPMI-8226, INA-6)	Multiple Myeloma	Cell Viability (MTT)	8-10 nM	[3]
HT-29	Colon Cancer	Cell Viability	9.8 nM	[4][5]
PC-3	Prostate Cancer	Cell Viability	11.2 nM	[4]
DU 145	Prostate Cancer	Cell Viability	12.1 nM	[4]
MDA-MB-231	Breast Cancer	Cell Viability	13.5 nM	[4]
NCI-H292	Lung Cancer	Cell Viability	14.3 nM	[4]
Jurkat	T-cell Leukemia	Cell Viability	15.6 nM	[4]
MES-SA	Uterine Sarcoma	Cell Viability	16.8 nM	[4]
HL-60	Promyelocytic Leukemia	Cell Viability	18.0 nM	[4]
MCF-7	Breast Cancer	Mitotic Inhibition	17 nM	[6]
A549	Lung Cancer	Growth Inhibition	Nanomolar range	[6]

Signaling Pathway

The primary mechanism of action of Plinabulin involves the disruption of microtubule dynamics, leading to the activation of the GEF-H1/RhoA signaling pathway and induction of apoptosis via JNK activation.



Cell Viability Assay Workflow

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